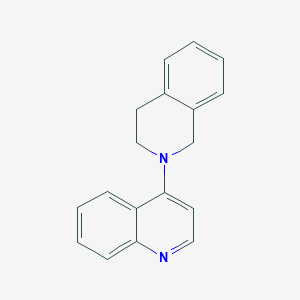
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline is a compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological and pharmacological properties. The structure of this compound includes a quinoline ring fused with a dihydroisoquinoline moiety, making it a unique and interesting compound for various scientific research applications.
Preparation Methods
The synthesis of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline can be achieved through several synthetic routes. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Chemical Reactions Analysis
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iminium intermediates can lead to the formation of N-alkylated 3,4-dihydroisoquinolinone derivatives .
Scientific Research Applications
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline has several scientific research applications. It is used in the development of pharmacologically active compounds due to its suitable size and moderate polarity as a pharmacophore . This compound has been studied for its potential anti-nausea, antidiabetic, and antiallergy activities . Additionally, it serves as a scaffold in various drug candidates, making it valuable in medicinal chemistry research .
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. For instance, derivatives of this compound have been shown to act as selective NMDA receptor antagonists, which are involved in neuroprotection and modulation of synaptic plasticity .
Comparison with Similar Compounds
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-quinoline can be compared with other similar compounds such as 2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines and 4-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines . These compounds share structural similarities but differ in their specific biological activities and pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological effects, making it a valuable compound for targeted research and drug development .
properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline |
InChI |
InChI=1S/C18H16N2/c1-2-6-15-13-20(12-10-14(15)5-1)18-9-11-19-17-8-4-3-7-16(17)18/h1-9,11H,10,12-13H2 |
InChI Key |
HRDFYQVITWAQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



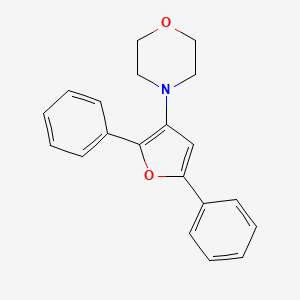

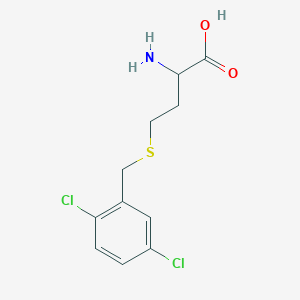


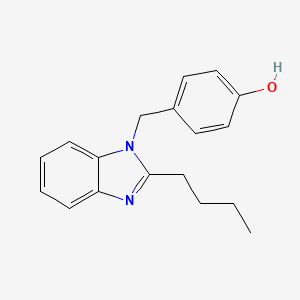

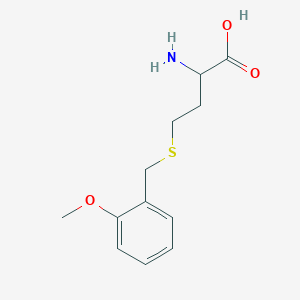
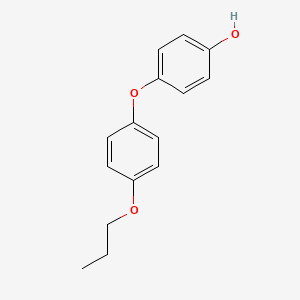
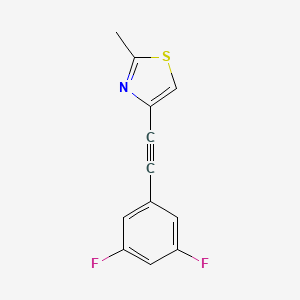


![4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenol](/img/structure/B10843396.png)
